molecular formula C13H18N2O3 B14915972 2-(2-(Sec-butylamino)-2-oxoethoxy)benzamide

2-(2-(Sec-butylamino)-2-oxoethoxy)benzamide

Katalognummer: B14915972
Molekulargewicht: 250.29 g/mol
InChI-Schlüssel: BGEGPJZNWKKOJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(Sec-butylamino)-2-oxoethoxy)benzamide is an organic compound with a complex structure that includes both amide and ether functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Sec-butylamino)-2-oxoethoxy)benzamide typically involves the reaction of 2-chloro-2-oxoethoxybenzamide with sec-butylamine. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(Sec-butylamino)-2-oxoethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or ether functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or ethers.

Wissenschaftliche Forschungsanwendungen

2-(2-(Sec-butylamino)-2-oxoethoxy)benzamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2-(Sec-butylamino)-2-oxoethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Sec-butylamine: An amine with a similar sec-butyl group but lacks the amide and ether functionalities.

    2-Chloro-2-oxoethoxybenzamide: A precursor in the synthesis of 2-(2-(Sec-butylamino)-2-oxoethoxy)benzamide.

    N,N-Dialkyl benzamides: Compounds with similar amide structures but different alkyl groups.

Uniqueness

This compound is unique due to its combination of amide and ether functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C13H18N2O3

Molekulargewicht

250.29 g/mol

IUPAC-Name

2-[2-(butan-2-ylamino)-2-oxoethoxy]benzamide

InChI

InChI=1S/C13H18N2O3/c1-3-9(2)15-12(16)8-18-11-7-5-4-6-10(11)13(14)17/h4-7,9H,3,8H2,1-2H3,(H2,14,17)(H,15,16)

InChI-Schlüssel

BGEGPJZNWKKOJQ-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)NC(=O)COC1=CC=CC=C1C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.